(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Forensic Chemistry Analytical Toxicology Chromatography

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (CAS 1427325-69-6) is a synthetic cannabinoid from the naphthoylindole family, specifically the 2-methylnaphthyl positional isomer of JWH-122. Unlike the parent compound JWH-122 (4-methyl isomer), its pharmacological and toxicological properties remain uncharacterized.

Molecular Formula C25H25NO
Molecular Weight 355.5
CAS No. 1427325-69-6
Cat. No. B594095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
CAS1427325-69-6
Synonyms(2-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Molecular FormulaC25H25NO
Molecular Weight355.5
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C
InChIInChI=1S/C25H25NO/c1-3-4-9-16-26-17-22(21-12-7-8-13-23(21)26)25(27)24-18(2)14-15-19-10-5-6-11-20(19)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3
InChIKeyJFJAWRDBCAFLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (CAS 1427325-69-6)


(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (CAS 1427325-69-6) is a synthetic cannabinoid from the naphthoylindole family, specifically the 2-methylnaphthyl positional isomer of JWH-122 [1]. Unlike the parent compound JWH-122 (4-methyl isomer), its pharmacological and toxicological properties remain uncharacterized [1]. The compound is primarily intended for forensic and research applications as an analytical reference standard [2].

Why JWH-122 or Other Naphthoylindoles Cannot Substitute for the 2-Methylnaphthyl Isomer


Substitution with other naphthoylindoles like JWH-122 (4-methyl isomer, Ki CB1=0.69 nM) or JWH-018 (Ki CB1=9.0 nM) is analytically and pharmacologically invalid. Standard GC-MS or reversed-phase LC-MS methods fail to separate JWH-122 from its 2-methylnaphthyl isomer, leading to potential misidentification [1]. Furthermore, while JWH-122 and JWH-018 have well-defined receptor affinities, this specific isomer's biological activity is unstudied, meaning potency, efficacy, and toxicity cannot be assumed from related compounds [2]. This absence of characterization makes the compound a unique research target, distinct from its well-known relatives.

Quantitative Differentiation Evidence for the 2-Methylnaphthyl Isomer of JWH-122


Chromatographic Co-Elution: The Isomer is Invisible to Standard Forensic Methods

The 2-methyl isomer is indistinguishable from JWH-122 using standard GC-MS or reversed-phase LC-MS methods, a critical limitation for forensic identification [1]. The study by Rácz et al. demonstrated that these conventional techniques could not be applied for the separation or selective determination of methyl-naphthoyl indol isomers, necessitating a novel method using a Porous Graphitic Carbon (PGC) stationary phase [1]. This is a direct head-to-head comparison where standard methods fail for isomer differentiation.

Forensic Chemistry Analytical Toxicology Chromatography

Receptor Affinity: The Pharmacological Unknown vs. Well-Characterized Analogs

The biological activity of this compound is uncharacterized [1]. This is a stark contrast to its closest analogs: JWH-122 (Ki CB1=0.69 nM, CB2=1.2 nM) [2], JWH-018 (Ki CB1=9.0 nM, CB2=2.94 nM) [3], and JWH-073 2-methylnaphthyl analog (Ki CB1=8.9 nM, CB2=38 nM) [4]. Researchers cannot extrapolate potency or selectivity from these known values, creating a unique opportunity to study the impact of 2-methyl naphthalene substitution.

Pharmacology Cannabinoid Receptors Structure-Activity Relationship

Regulatory Divergence: A Legal Distinction from JWH-122

In Hungary, JWH-122 is scheduled as a narcotic compound, whereas its methyl isomers, including the 2-methylnaphthyl form, are categorized as new psychoactive substances (NPS) [1]. This legal differentiation means the isomer is subject to significantly different penalties and regulatory controls compared to its parent compound, directly impacting its handling and procurement requirements.

Forensic Legislation New Psychoactive Substances Regulatory Science

Unique Spectral Fingerprint for Confirmatory Analysis

The compound possesses a unique, confirmable spectral identity. A comprehensive set of reference spectra including 1H NMR, 2 FTIR, 1 Raman, and 1 GC-MS is available in the SpectraBase database [1]. This provides a distinct analytical fingerprint to unequivocally differentiate it from JWH-122 and other regioisomers.

Spectroscopy Forensic Analysis Chemical Identification

Primary Application Scenarios for (2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone


Forensic Toxicology: Accurate Identification in Seized Drug Analysis

Forensic laboratories cannot rely on standard GC-MS or LC-MS methods to distinguish this isomer from JWH-122 [1]. Therefore, the certified reference standard is mandatory for validating the specialized PGC-LC method [1], creating calibration curves, and confirming the presence of this specific NPS in seized materials, particularly in jurisdictions where its legal status differs from JWH-122.

Pharmacological Research: Defining Structure-Activity Relationships (SAR)

The complete absence of CB1 and CB2 receptor affinity data for this isomer [2] represents a significant gap in the SAR of the naphthoylindole class. Researchers must procure this uncharacterized compound to perform in vitro radioligand binding assays and functional activity studies to determine how the 2-methyl naphthalene substitution alters potency and efficacy relative to the well-studied JWH-122 (4-methyl) and JWH-018 (unsubstituted).

Method Development for Isomer-Specific Detection

Given the demonstrated failure of common separation techniques for naphthyl regioisomers [1], this compound is an essential tool for analytical chemists developing novel LC, GC, or MS-based methods aimed at resolving these challenging isomeric mixtures.

Certified Reference Material Provider Supply Chain

This compound serves as a key stock-keeping unit (SKU) for suppliers of forensic analytical standards, enabling the creation of both neat materials and pre-formulated solutions (e.g., in methanol) [2] for distribution to accredited laboratories conducting isomer-specific confirmatory testing.

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